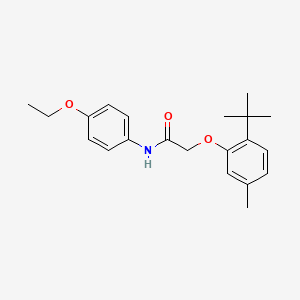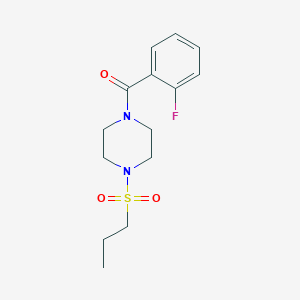![molecular formula C16H22N6O2 B5594040 1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential significance in various fields of chemistry and pharmacology. Its structure falls within the class of triazole derivatives, which are known for diverse biological activities.
Synthesis Analysis
The synthesis of similar triazole compounds typically involves multistep chemical processes. For instance, the synthesis of 1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides was achieved through steps involving NMR, IR, MS spectra, CHN analyses, and x-ray diffraction crystallography (Shen, Chen, Wu, & Dong, 2013). These methods are crucial for establishing the molecular conformation and packing of the synthesized compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by intermolecular hydrogen bonding, which stabilizes the molecular conformation. This has been observed in various triazole compounds, as evidenced by crystallography studies (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).
Chemical Reactions and Properties
Triazoles are known to undergo a variety of chemical reactions due to their unique structure. They are involved in reactions such as cycloaddition, condensation, and rearrangements. For example, the Dimroth rearrangement is a notable reaction involving triazoles (Albert & Taguchi, 1973).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting point, solubility, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. X-ray crystallography is often used to determine these properties (Afshar, Berman, Sawzik, Lessinger, Lim, & Hosmane, 1987).
Chemical Properties Analysis
The chemical behavior of triazole derivatives is significantly affected by the presence of functional groups and substituents. They can display a range of chemical properties, from basicity to nucleophilicity, depending on their structural configuration (Pokhodylo, Matiychuk, & Obushak, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into 1,2,3-triazole derivatives, including compounds with similar structures to "1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide," has demonstrated innovative synthetic pathways and structural analyses. For instance, studies have shown the development of 4-amino-1,2,3-triazoles through catalytic hydrogenation and other synthetic methods, highlighting the versatility of triazole compounds in chemical synthesis and the potential for creating diverse derivatives with varied biological activities (Albert & Taguchi, 1973; Albert, 1970).
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been a significant area of research. A study highlighted the synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules, which were then tested for their antimicrobial properties. These compounds showed activity against selected bacterial and fungal strains, indicating their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Application in Organic Synthesis and Medicinal Chemistry
The structural flexibility and functionalizability of 1,2,3-triazole derivatives enable their application in organic synthesis and the development of medicinal agents. Research into the synthesis of oxazoles and thiazoles from enamides and the exploration of triazole-based scaffolds for peptidomimetics or biologically active compounds have expanded the utility of triazole derivatives in medicinal chemistry (Kumar et al., 2012; Ferrini et al., 2015).
Crystal Structure and Molecular Conformation
The study of the crystal structure and molecular conformation of triazole derivatives has provided insights into their chemical behavior and interaction potentials. Research into the crystal structure of triazole and triazine derivatives offers a foundation for understanding their chemical properties and designing compounds with specific functions (Shen et al., 2013).
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c17-6-7-22-12-15(19-20-22)16(23)18-10-14-11-21(8-9-24-14)13-4-2-1-3-5-13/h1-5,12,14H,6-11,17H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRWWGQZZKEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CNC(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)
![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)
![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5594002.png)
![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)
![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)
![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)

![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)